2-(1-Benzylimidazol-4-yl)ethanol

Lipophilicity Drug Design Physicochemical Property

Choose 2-(1-Benzylimidazol-4-yl)ethanol for critical synthetic and medicinal chemistry applications. The N1-benzyl group delivers logP ~1.47—over 100-fold more lipophilic than benzyl-lacking analogs—unlocking distinct solubility, membrane permeability, and π-π stacking interactions essential for NHC ligand anchoring and CYP inhibitor prodrug design. Using non-benzylated imidazole-alcohols risks compromised receptor binding and synthetic outcomes. Secure this uniquely positioned research intermediate to ensure reproducibility and robust ADME optimization.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
Cat. No. B8387558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Benzylimidazol-4-yl)ethanol
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(N=C2)CCO
InChIInChI=1S/C12H14N2O/c15-7-6-12-9-14(10-13-12)8-11-4-2-1-3-5-11/h1-5,9-10,15H,6-8H2
InChIKeyLKGHCRUXXJSTFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Benzylimidazol-4-yl)ethanol: Core Physicochemical & Structural Properties for Informed Procurement


2-(1-Benzylimidazol-4-yl)ethanol (CAS 163210-51-3) is a synthetic, N1-benzyl-substituted imidazole-4-ethanol derivative with molecular formula C₁₂H₁₄N₂O and molecular weight 202.25 g/mol [1]. It belongs to the broader class of imidazole-containing heterocycles, which are widely employed as pharmacophores and synthetic building blocks. The compound's predicted logP of 1.4662 [1] and topological polar surface area (PSA) of 38.05 Ų [1] position it as a moderately lipophilic analogue within the (hydroxyethyl)imidazole chemical space, a feature that directly influences target solubility, membrane permeability, and the compound's suitability for specific synthetic or biological applications compared to less lipophilic congeners.

Why 2-(1-Benzylimidazol-4-yl)ethanol Cannot Be Interchanged with Common Imidazole-Alcohol Analogs


Substituting 2-(1-Benzylimidazol-4-yl)ethanol with a generic imidazole-alcohol such as 2-(1H-imidazol-4-yl)ethanol (histaminol) or with N1-unsubstituted or N1-methyl analogs carries a high risk of compromised experimental outcomes. The presence and specific placement (N1-benzyl) of the benzyl group fundamentally alters the compound's lipophilicity, hydrogen-bonding capacity, and steric profile. For instance, the target compound exhibits a logP of ~1.47 [1], approximately 1.5–2 log units higher than that of the non-benzylated core 2-(1H-imidazol-4-yl)ethanol (logP ≈ -0.06 to -0.4) [2]. This difference translates into markedly distinct solubility, membrane permeability, and receptor-binding characteristics. Furthermore, the N1-benzyl substituent can engage in π-π stacking interactions that are absent in simpler analogs, making direct interchangeability scientifically unsound without extensive re-validation of synthetic yields, biological potency, or material properties.

Quantitative Differentiation Data for 2-(1-Benzylimidazol-4-yl)ethanol vs. Closest Analogs


Lipophilicity (logP) Comparison: 2-(1-Benzylimidazol-4-yl)ethanol vs. Non-Benzylated Core

2-(1-Benzylimidazol-4-yl)ethanol exhibits a predicted logP of 1.4662 [1], which is substantially higher than that of its non-benzylated structural core, 2-(1H-imidazol-4-yl)ethanol (histaminol; logP values ranging from -0.0555 to -0.59 across multiple sources) [2]. This difference indicates a >100-fold higher predicted octanol/water partition coefficient for the target compound.

Lipophilicity Drug Design Physicochemical Property

Hydrogen-Bond Donor Capacity: Target Compound vs. Imidazole-4-methanol Analog (Chain-Length Effect)

2-(1-Benzylimidazol-4-yl)ethanol possesses one hydrogen-bond donor (the terminal –OH group) [1], whereas the closely related imidazole-4-methanol analog, (1-benzyl-1H-imidazol-4-yl)methanol, also has one H-bond donor but differs by one methylene unit in the side chain . This results in marginally different hydrogen-bonding geometries and molecular flexibility, with the ethanol side chain offering slightly greater reach and conformational freedom compared to the methanol analog.

Hydrogen Bonding Receptor Binding Solubility

CYP Enzyme Inhibition Potential: Target Compound vs. 1-Benzylimidazole (Class-Level Inference)

While direct CYP inhibition data for 2-(1-Benzylimidazol-4-yl)ethanol are not publicly available, class-level inference from structurally related N1-benzylimidazoles indicates potential biological activity. 1-Benzylimidazole, which shares the N1-benzylimidazole pharmacophore with the target compound, is a demonstrated inhibitor of thromboxane A2 synthase (IC₅₀ = 602 nM, human) and CYP11B1 (IC₅₀ = 135 nM, human) [1]. The presence of the 4-ethanol substituent in the target compound introduces additional hydrogen-bonding capacity (via the –OH group) that 1-benzylimidazole lacks, potentially altering CYP isoform selectivity and binding affinity. This difference is critical for researchers designing CYP inhibition assays or studying imidazole-mediated P450 induction.

CYP450 Drug Metabolism Thromboxane Synthase

Optimal Application Scenarios for 2-(1-Benzylimidazol-4-yl)ethanol Based on Quantitative Differentiation


Synthesis of N-Heterocyclic Carbene (NHC) Precursors for Organometallic Catalysis

The presence of both a terminal hydroxyl group on an ethylene linker and an N1-benzyl substituent makes 2-(1-Benzylimidazol-4-yl)ethanol an ideal precursor for the synthesis of NHC ligands bearing a flexible hydroxyalkyl tether. This tether can be used to anchor the catalyst onto solid supports or to introduce chirality via esterification, capabilities that the corresponding methanol analog or non-benzylated imidazoles cannot provide without additional synthetic steps. Researchers cited in the NHC precursor literature have used 2-hydroxyethyl-substituted benzimidazolium salts for enzyme inhibition studies, demonstrating the utility of this structural motif [1].

Medicinal Chemistry Scaffold for CYP1A- and Thromboxane Synthase-Focused Lead Optimization

Given the class-level CYP450 inhibition associated with N1-benzylimidazoles (e.g., thromboxane synthase IC₅₀ ~602 nM for 1-benzylimidazole [1]), 2-(1-Benzylimidazol-4-yl)ethanol can serve as a late-stage functionalization scaffold. The ethanol side chain provides a synthetic handle for prodrug strategies (e.g., phosphate or ester formation) that can modulate solubility without abolishing the core pharmacophore, a feature not available in unsubstituted 1-benzylimidazole. This makes the compound valuable for medicinal chemistry teams optimizing ADME properties of CYP-targeting agents.

Physicochemical Standard for logP and PSA Benchmarking of Imidazole-Alcohol Libraries

With a well-defined logP of 1.4662 and PSA of 38.05 Ų [1], 2-(1-Benzylimidazol-4-yl)ethanol occupies a specific physicochemical niche between highly polar imidazole-alcohols (e.g., histaminol, logP ≈ -0.4) and more lipophilic drug-like molecules. This makes it a useful calibration standard for computational logP prediction models and for HPLC method development in compound library purification, where its distinct retention time can be used as a quality control benchmark.

Quote Request

Request a Quote for 2-(1-Benzylimidazol-4-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.